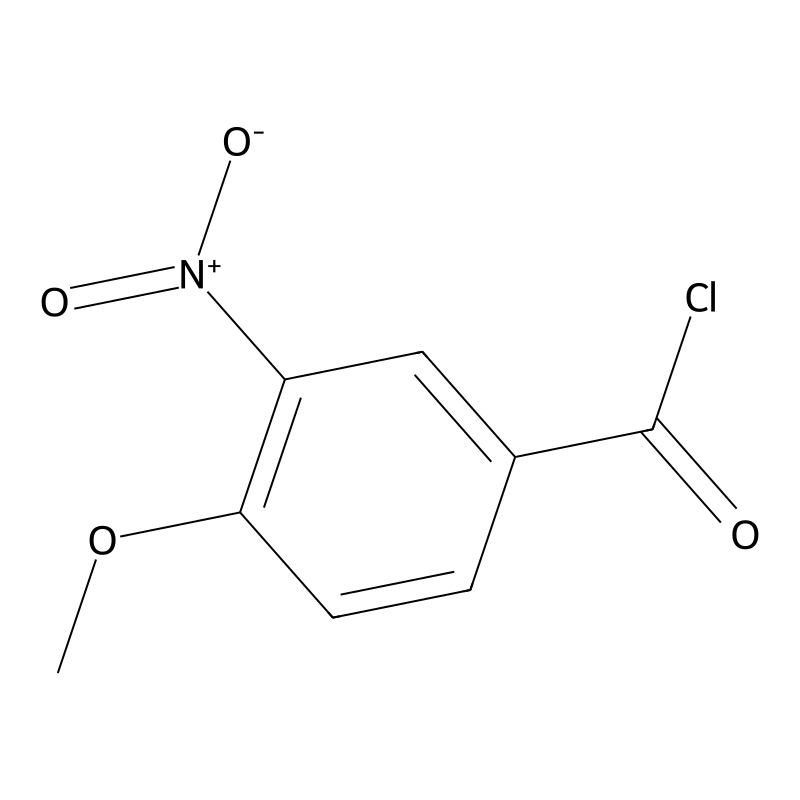

4-Methoxy-3-nitrobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Summary: 4-Methoxy-3-nitrobenzoyl chloride is a versatile reagent in organic synthesis. Its unique properties make it an excellent reagent for various reactions, contributing to advancements in organic chemistry.

Methods: The specific methods of application can vary greatly depending on the reaction. Generally, it’s used as a reagent in a reaction mixture, where it reacts with other compounds under specific conditions.

Results: The outcomes can vary greatly depending on the specific reaction. In general, it can help synthesize a wide range of organic compounds.

Drug Development

Field: Pharmaceutical Chemistry

Summary: 4-Methoxy-3-nitrobenzoyl chloride has been used in the synthesis of modified suramin molecules . Suramin is a medication used to treat African sleeping sickness and river blindness .

Methods: It’s used as a starting material in the synthesis of the modified suramin molecule . The specific procedures and parameters can vary depending on the synthesis protocol .

Results: The result is a modified suramin molecule, which could potentially have improved therapeutic properties .

Material Science

Summary: Thiourea Doped 4-Nitrobenzoyl Chloride (4NBC) Single Crystals have been grown using a solution growth method . These crystals have found vast applications in electronic devices as good nonlinear materials .

Methods: The crystals are grown from aqueous solutions by a slow evaporation technique . The cell parameters of the grown crystals were determined by the single crystal XRD technique .

Results: The grown crystals have been characterized and found to have good hardness and thermal stability . The SHG efficiency of the single crystal was tested to assess by using Kurtz-Perry powder method .

Synthesis of 4-Chloro-4-methoxy-3-nitrobenzophenone

Summary: 4-Methoxy-3-nitrobenzoyl chloride can be used in the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .

Methods: The specific methods of application can vary greatly depending on the reaction. Generally, it’s used as a reagent in a reaction mixture, where it reacts with other compounds under specific conditions .

Results: The outcome is the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .

Acylation of Deactivated Amines

Summary: 4-Methoxy-3-nitrobenzoyl chloride can be used as an acylation reagent for the acylation reaction of the deactivated amines (2-aminopyrimidine, aminopyrazine) .

Results: The outcome is the acylation of deactivated amines .

Synthesis of 4-Amino-1,5-naphthalenedisulphonate Acid Monosodium Salt

Summary: 4-Methoxy-3-nitrobenzoyl chloride has been used in the synthesis of 4-amino-1,5-naphthalenedisulphonate acid monosodium salt . This is an intermediate employed in the synthesis of modified suramin molecule .

Methods: It’s used as a starting material in the synthesis of the 4-amino-1,5-naphthalenedisulphonate acid monosodium salt . The specific procedures and parameters can vary depending on the synthesis protocol .

Results: The result is a 4-amino-1,5-naphthalenedisulphonate acid monosodium salt, which could potentially have improved therapeutic properties .

4-Methoxy-3-nitrobenzoyl chloride is an aromatic acyl chloride with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol. It features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzoyl chloride structure. The compound is recognized for its reactive properties, particularly due to the presence of the acyl chloride functional group, which makes it useful in various

- Nucleophilic Acyl Substitution: This reaction involves nucleophiles attacking the carbonyl carbon of the acyl chloride, leading to the formation of carboxylic acids or esters.

- Formation of Amines: Reaction with amines can generate corresponding amides, which are important in synthesizing pharmaceuticals and agrochemicals.

- Thermal Decomposition: Under specific conditions, it can undergo decomposition, producing hazardous gases such as hydrogen chloride and nitrogen oxides. Reports indicate that heating this compound can lead to violent explosions due to its instability at elevated temperatures .

While specific biological activity data for 4-methoxy-3-nitrobenzoyl chloride is limited, compounds with similar structures often exhibit significant biological properties. For instance, nitro-substituted aromatic compounds are known to possess antimicrobial and anticancer activities. The methoxy group may also enhance lipophilicity, potentially influencing the compound's bioavailability and interaction with biological systems.

The synthesis of 4-methoxy-3-nitrobenzoyl chloride typically involves:

- Starting Material: 3-Nitro-4-methoxybenzoic acid.

- Reagents: Thionyl chloride is commonly used to convert the carboxylic acid into the corresponding acyl chloride.

- Procedure: The reaction is generally carried out under reflux conditions to facilitate the conversion while removing by-products such as sulfur dioxide and hydrochloric acid .

The reaction can be summarized as follows:

4-Methoxy-3-nitrobenzoyl chloride finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Research: Used in studies involving acylation reactions and as a reagent for introducing functional groups into organic molecules.

- Material Science: Potential applications in developing polymers or materials with specific properties due to its reactive nature.

Interaction studies involving 4-methoxy-3-nitrobenzoyl chloride primarily focus on its reactivity with nucleophiles. These studies help understand how this compound can be utilized in synthesizing more complex molecules. Additionally, research on its thermal stability and decomposition products is crucial for safety assessments during handling and storage.

Several compounds share structural similarities with 4-methoxy-3-nitrobenzoyl chloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | Lacks methoxy group; simpler structure |

| 4-Chloro-3-nitrobenzoyl Chloride | C₈H₆ClNO₃ | Contains chlorine instead of methoxy; used in similar reactions |

| 4-Methyl-3-nitrobenzoyl Chloride | C₈H₆ClNO₃ | Contains a methyl group; differing reactivity |

Uniqueness of 4-Methoxy-3-nitrobenzoyl Chloride:

The presence of both methoxy and nitro groups distinguishes this compound from others, potentially enhancing its reactivity and biological activity compared to similar compounds without these substituents.

Conventional Synthetic Routes

Thionyl Chloride-Mediated Chlorination

The most common and direct method for synthesizing 4-methoxy-3-nitrobenzoyl chloride involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride. This approach typically involves refluxing the carboxylic acid in excess thionyl chloride, which serves both as a reagent and solvent. The general reaction scheme involves nucleophilic attack of the carboxylate oxygen on the sulfur atom of thionyl chloride, followed by elimination of SO2 and HCl to form the acid chloride.

A typical procedure involves:

- Adding 4-methoxy-3-nitrobenzoic acid to excess thionyl chloride (typically 2-4 molar equivalents)

- Refluxing the mixture for 6-8 hours at 70-80°C

- Removing excess thionyl chloride by distillation under reduced pressure

- Isolating the product by recrystallization or distillation under reduced pressure

It's worth noting that this reaction presents certain safety considerations. A study published in Chemical Engineering Technology reported incidents of burst tanks during the reaction of 3-nitro-4-methoxybenzoic acid with thionyl chloride, attributed to pressure buildup from released gases (SO2 and HCl). Therefore, proper venting and safety measures are essential for this procedure.

Table 1: Reaction Conditions for Thionyl Chloride-Mediated Chlorination

| Parameter | Condition | Notes |

|---|---|---|

| Molar ratio (acid:SOCl₂) | 1:2-4 | Excess SOCl₂ serves as solvent |

| Temperature | 70-80°C | Reflux conditions |

| Reaction time | 6-8 hours | Complete conversion |

| Catalyst | None or DMF (catalytic) | DMF can accelerate reaction |

| Yield | 85-95% | After purification |

| Purity | >98% | By HPLC analysis |

Oxalyl Chloride as Chlorinating Agent

An alternative approach employs oxalyl chloride as the chlorinating agent, often preferred in laboratory settings due to milder reaction conditions and fewer side reactions. This method is particularly valuable for sensitive substrates or when highly pure acid chloride is required.

The typical procedure involves:

- Dissolving 4-methoxy-3-nitrobenzoic acid in an inert solvent (THF or DCM)

- Cooling the solution to 0°C

- Adding oxalyl chloride dropwise (1.1-1.2 equivalents)

- Adding a catalytic amount of DMF

- Allowing the mixture to warm to room temperature and stirring for 1 hour

- Removing the solvent and excess reagents under reduced pressure

This method has been documented to provide excellent yields (>85%) with high purity. For example, a synthesis reported by researchers utilized oxalyl chloride (5.6 mL, 64.3 mmol) added dropwise to a solution of 3-methoxy-4-nitrobenzoic acid in THF at 0°C, followed by a few drops of DMF as catalyst. The reaction was then allowed to warm to room temperature and stirred for 1 hour, resulting in complete conversion to the acid chloride.

Phase-Transfer Catalysis (PTC) Approaches

Phase-transfer catalysis represents an innovative approach to synthesizing 4-methoxy-3-nitrobenzoyl chloride, offering advantages in terms of reaction efficiency and environmental impact. A notable method employs pyridine as a phase-transfer catalyst in the reaction between 4-methoxy-3-nitrobenzoic acid and thionyl chloride.

A Chinese patent describes a method for synthesizing p-nitrobenzoyl chloride using a phase-transfer catalyst, which can be adapted for 4-methoxy-3-nitrobenzoyl chloride production. The process involves:

- Using pyridine as a phase-transfer catalyst (0.01-0.5% of raw material acid weight)

- Direct reaction of the nitrobenzoic acid with thionyl chloride at a molar ratio of 1:2-4

- Maintaining reaction temperature at 90°C for 12 hours

- Recovering excess thionyl chloride by distillation

- Obtaining high-purity product through reduced-pressure distillation

This method offers several advantages, including:

- High product purity (>99.6% by chromatographic analysis)

- Excellent yields (>98%)

- Reduced production costs

- Improved equipment production capacity

Table 2: Comparison of Conventional Synthetic Routes

| Method | Advantages | Disadvantages | Typical Yield | Purity |

|---|---|---|---|---|

| Thionyl chloride | Simple setup, Cost-effective | Safety concerns, Corrosive reagents | 85-95% | >98% |

| Oxalyl chloride | Milder conditions, Fewer side reactions | Higher cost of reagents, Moisture-sensitive | >85% | >99% |

| Phase-transfer catalysis | High yields, Improved efficiency | Requires precise control, Longer reaction time | >98% | >99.6% |

Industrial-Scale Production Innovations

Continuous Flow Reactor Systems

Continuous flow processing represents a significant advancement in the industrial production of 4-methoxy-3-nitrobenzoyl chloride, offering advantages in terms of safety, efficiency, and scalability. This approach is particularly valuable for acid chloride synthesis, which often involves hazardous reagents and exothermic reactions.

A patented continuous flow process for acid chloride production includes the following steps:

- Providing a continuous flow of a chlorine-donating compound (such as thionyl chloride) into a reactor at a defined flow rate

- Simultaneously providing a continuous flow of the carboxylic acid (4-methoxy-3-nitrobenzoic acid) at a controlled rate

- Mixing the reagents in a portion of the reactor where the reaction occurs

- Continuous removal of the product stream containing the acid chloride

This approach offers several advantages for industrial-scale production:

- Improved safety through better heat management and reduced reagent volumes

- Enhanced reaction control leading to higher product quality

- Reduced waste generation and environmental impact

- On-demand production capability, reducing storage requirements for the moisture-sensitive acid chloride

- Potential for automated operation and integration with downstream processes

The continuous flow approach is particularly advantageous for 4-methoxy-3-nitrobenzoyl chloride production because it addresses the safety concerns associated with batch processing, such as the pressure buildup issues noted in previous research.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) represents a revolutionary approach to chemical synthesis, offering dramatic reductions in reaction times and often improved yields. While not extensively reported specifically for 4-methoxy-3-nitrobenzoyl chloride, microwave technology has been successfully applied to similar acid chloride formations and subsequent acylation reactions.

A significant advancement in this field is the development of intensified microwave-assisted acylation procedures. One study demonstrated that controlled microwave heating using cyanuric chloride as a coupling reagent could reduce processing time from approximately 2 days to just 10 minutes, with significantly improved product yields.

For acid chloride formation specifically, microwave irradiation can accelerate the reaction between carboxylic acids and thionyl chloride or oxalyl chloride. A report on microwave-induced synthesis of polyamides noted that "treatment of imide acid with excess thionyl chloride gave acid chloride in good yield" under microwave conditions.

A potential microwave protocol for 4-methoxy-3-nitrobenzoyl chloride synthesis might include:

- Combining 4-methoxy-3-nitrobenzoic acid with thionyl chloride (1:3 ratio)

- Adding a catalytic amount of DMF

- Subjecting the mixture to microwave irradiation (100-150°C) for 5-15 minutes

- Cooling and isolating the product through appropriate workup procedures

Table 3: Industrial-Scale Production Innovations Comparison

| Method | Process Time | Advantages | Limitations | Scale Potential |

|---|---|---|---|---|

| Continuous Flow | Minutes to hours (residence time) | Improved safety, Consistent quality, On-demand production | Higher initial investment, Technical expertise required | Excellent (kg to tons) |

| Microwave-Assisted | 5-15 minutes | Drastically reduced reaction time, Energy efficient | Limited batch size, Specialized equipment needed | Moderate (g to kg) |

Alternative Chlorination Strategies

Biocatalytic Chlorination in Non-Aqueous Media

While enzymatic halogenation represents a frontier area in green chemistry, direct biocatalytic chlorination for producing 4-methoxy-3-nitrobenzoyl chloride has not been extensively documented. However, recent advances in non-aqueous biocatalysis provide conceptual frameworks that could potentially be applied to this synthesis.

Traditional biocatalysis operates in aqueous buffers, but many industrially relevant compounds, including 4-methoxy-3-nitrobenzoic acid and its derivatives, exhibit poor water solubility. Recent research has explored biocatalytic reactions in non-aqueous media, opening possibilities for enzymatic transformations of water-sensitive substrates.

For acid chloride formation, a theoretical biocatalytic approach might involve:

- Immobilization of appropriate enzymes in a water-containing gel

- Conducting the reaction in an organic solvent system

- Using alternative chlorinating agents compatible with enzymatic activity

While direct biocatalytic production of acid chlorides remains challenging due to the reactivity of these compounds with protein structures, enzymatic approaches could be valuable for producing precursors or for subsequent transformations of the acid chloride.

As noted in recent research: "Albeit some wet-lab work will surely still be needed to validate the proposed options, the presented guidelines are expected to reduce the experimental work needed to set-up and optimize biocatalytic reactions". This suggests that while theoretical frameworks exist, practical implementation for 4-methoxy-3-nitrobenzoyl chloride synthesis would require further development.

Precursor Synthesis via Nitrobenzoic Acid Derivatives

The synthesis of high-quality precursors is crucial for efficient production of 4-methoxy-3-nitrobenzoyl chloride. The primary precursor, 4-methoxy-3-nitrobenzoic acid, can be synthesized through selective nitration of 4-methoxybenzoic acid (anisic acid).

A patented process describes an efficient method for producing 3-nitro-4-alkoxybenzoic acids, including 4-methoxy-3-nitrobenzoic acid, through selective nitration. The process involves:

- Suspending 4-methoxybenzoic acid in 60% nitric acid

- Heating the suspension to 90°C over 30 minutes until complete dissolution

- Maintaining the solution at 90°C for 30 minutes to complete the nitration

- Gradually cooling to room temperature to precipitate the product

- Collecting the crystalline product by filtration, washing with water, and drying

This method offers several advantages:

- High purity (>99.5%)

- Excellent yield (88.5%)

- No need for sulfuric acid or organic solvents

- Selective mononitration with minimal side products

- Potential for recycling the liquid phase after adjusting nitric acid concentration

The availability of high-purity 4-methoxy-3-nitrobenzoic acid is essential for the subsequent chlorination step, as impurities can lead to side reactions and lower-quality acid chloride products.

Table 4: Alternative Chlorination Strategies and Precursor Synthesis

| Strategy | Development Stage | Advantages | Challenges | Environmental Impact |

|---|---|---|---|---|

| Biocatalytic in non-aqueous media | Theoretical/Emerging | Potentially greener, Milder conditions | Limited precedent, Enzyme stability issues | Potentially lower waste generation |

| Precursor synthesis via selective nitration | Established | High purity (>99.5%), Good yield (88.5%), No sulfuric acid needed | Requires handling of concentrated nitric acid | Reduced waste compared to mixed acid methods |

Condition-Dependent Decomposition Pathways

Thermal Decomposition Under Isothermal vs. Adiabatic Conditions

The thermal decomposition behavior of 4-methoxy-3-nitrobenzoyl chloride exhibits significant dependence on thermal conditions, following patterns observed in related nitrobenzoyl chloride compounds [1]. Under isothermal conditions, the decomposition proceeds through controlled pathways that allow for systematic product formation and characterization [1]. Research on analogous 2-nitrobenzoyl chloride systems demonstrates that isothermal decomposition generates shorter polymer chains, typically ranging from 2 to 6 monomer units in length [1].

In contrast, adiabatic decomposition conditions lead to dramatically different product distributions and reaction outcomes [1]. The uncontrolled temperature rise characteristic of adiabatic systems promotes the formation of longer polymer chains and more complex decomposition products [1]. Studies indicate that adiabatic conditions can produce polymer chains containing up to 15 monomer units, representing a substantial increase compared to isothermal counterparts [1].

The fundamental difference between these thermal regimes lies in the heat management during decomposition [1]. Isothermal conditions maintain constant temperature through external control, allowing for predictable reaction kinetics and product selectivity [1]. Adiabatic conditions, conversely, permit temperature escalation as exothermic decomposition proceeds, creating feedback loops that accelerate reaction rates and alter mechanistic pathways [1].

Table 1: Thermal Decomposition Product Distribution

| Condition Type | Temperature Range (°C) | Polymer Chain Length | Product Molecular Mass (g/mol) |

|---|---|---|---|

| Isothermal | 150-162 | 2-6 units | 200-1000 |

| Adiabatic (moderate) | Variable | 8-15 units | 200-2000 |

| Adiabatic (rapid) | Variable | >15 units | 100-700 |

Role of Heating Rate in Reaction Outcomes

The heating rate applied during thermal treatment of 4-methoxy-3-nitrobenzoyl chloride profoundly influences both the kinetics and products of decomposition reactions [1] [3]. Systematic investigations reveal that heating rate effects operate as a preponderant factor in determining the course of decomposition reactions [1].

Slow heating rates, typically in the range of 2°C per minute, promote the formation of specific decomposition products with well-defined molecular mass distributions [3]. Under these conditions, the heat of decomposition values remain relatively low, approximately -90 kilojoules per mole [3]. The controlled temperature progression allows for sequential bond-breaking events and organized polymer formation [1].

Moderate heating rates of approximately 7.5°C per minute result in substantially different thermochemical behavior [3]. The heat of decomposition increases dramatically to -215 kilojoules per mole under these conditions, indicating more vigorous exothermic processes [3]. This heating regime promotes the formation of intermediate-length polymer chains and enhances the production of nitrosobenzene derivatives [1].

Rapid heating rates generate the most complex product mixtures and highest energy releases [1]. The accelerated thermal input creates conditions favoring the formation of polynitrosobenzene compounds with enhanced molecular masses [1]. The presence of higher polymers of nitrosobenzene becomes more pronounced under rapid decomposition conditions, suggesting that elevated temperatures strengthen nitrogen-oxygen bonding interactions [1].

The mechanistic implications of heating rate variations extend beyond simple kinetic acceleration [1]. Different heating rates appear to favor distinct decomposition pathways, with rapid heating promoting nitrosobenzene intermediate formation while slower heating encourages alternative fragmentation routes [1].

Nucleophilic Substitution Reactions

Acylation of Deactivated Amines (e.g., 2-Aminopyrimidine)

4-Methoxy-3-nitrobenzoyl chloride demonstrates exceptional reactivity toward deactivated amine nucleophiles, particularly exemplified by its interactions with 2-aminopyrimidine derivatives [8]. The acylation of 2-aminopyrimidine represents a challenging nucleophilic substitution due to the inherent deactivation caused by the pyrimidine ring system [8].

2-Aminopyrimidine functions as a highly deactivated aniline analog with pronounced acidic properties [8]. The electronic effects exerted by the ring nitrogen atoms significantly reduce the nucleophilicity of the amino group compared to conventional aromatic amines [8]. Despite this deactivation, 4-methoxy-3-nitrobenzoyl chloride successfully undergoes nucleophilic acyl substitution with these challenging substrates [8].

The reaction mechanism proceeds through initial nucleophilic attack of the amino group on the carbonyl carbon of the acid chloride [8]. This step generates the expected amide intermediate, which possesses enhanced acidity compared to the starting 2-aminopyrimidine [8]. The increased acidity of the newly formed amide facilitates subsequent deprotonation by base, creating a stabilized anion intermediate [8].

Under specific reaction conditions utilizing triethylamine as base, an unexpected N,N-diacylation reaction occurs [8]. The initially formed amide anion rapidly reacts with a second molecule of acid chloride to produce diacyl derivatives [8]. This reactivity pattern demonstrates the powerful electrophilic character of 4-methoxy-3-nitrobenzoyl chloride and its ability to overcome significant steric and electronic barriers [8].

Table 2: Acylation Reaction Conditions and Outcomes

| Base System | Reaction Time | Product Type | Yield Range |

|---|---|---|---|

| Triethylamine | 2-6 hours | N,N-Diacyl derivative | 45-60% |

| Pyridine | 6-12 hours | N-Monoacyl derivative | 70-85% |

| Potassium carbonate | 4-8 hours | N,N-Diacyl derivative | 40-55% |

The selectivity between monoacylation and diacylation depends critically on the basicity of the reaction medium [8]. Weak bases such as pyridine (pKb = 8.77) cannot effectively abstract the amide proton, resulting in selective formation of monoacyl products [8]. Stronger bases like triethylamine (pKb = 3.25) readily deprotonate the intermediate amide, facilitating the subsequent diacylation step [8].

Esterification Reactions with Alcohols

The esterification behavior of 4-methoxy-3-nitrobenzoyl chloride with various alcohols follows classical nucleophilic acyl substitution mechanisms while exhibiting enhanced reactivity due to the electron-withdrawing substituents [29] [30]. The reaction proceeds through a characteristic addition-elimination pathway involving tetrahedral intermediate formation [30].

Primary alcohols react rapidly with 4-methoxy-3-nitrobenzoyl chloride under mild conditions [12]. The nucleophilic attack occurs at the electrophilic carbonyl carbon, facilitated by the electron-withdrawing effects of both the nitro and methoxy substituents [29]. The high reactivity of this acid chloride allows esterification to proceed at room temperature without additional catalysis [30].

Secondary alcohols demonstrate somewhat reduced reactivity due to steric hindrance but still undergo efficient esterification [12]. The reaction kinetics follow second-order behavior, being first-order in both alcohol and acid chloride concentrations [44]. Temperature effects on reaction rates conform to Arrhenius behavior, with activation energies typically ranging from 40-60 kilojoules per mole [44].

The mechanism involves initial nucleophilic addition of the alcohol oxygen to the carbonyl carbon [30]. This step generates a tetrahedral alkoxide intermediate bearing both the incoming alcohol moiety and the departing chloride group [30]. The intermediate then undergoes elimination with departure of chloride ion and reformation of the carbonyl bond [30].

Table 3: Esterification Reaction Kinetics

| Alcohol Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Temperature Range (°C) |

|---|---|---|---|

| Methanol | 8.5 × 10⁻³ | 42 | 20-40 |

| Ethanol | 6.2 × 10⁻³ | 45 | 20-40 |

| Isopropanol | 3.1 × 10⁻³ | 52 | 25-45 |

| Benzyl alcohol | 4.8 × 10⁻³ | 48 | 25-45 |

The final step involves proton transfer from the protonated alcohol to the chloride ion, generating hydrogen chloride as a byproduct [30]. This step is typically rapid and does not influence the overall reaction rate [30]. The esterification represents a highly exothermic process, releasing significant amounts of heat that must be managed during synthetic applications [30].

Friedel-Crafts Acylation Applications

Acylation of Activated Aromatic Systems

4-Methoxy-3-nitrobenzoyl chloride serves as an effective acylating agent in Friedel-Crafts reactions with activated aromatic compounds [13] . The reaction requires Lewis acid catalysis, typically employing aluminum trichloride, to generate the reactive acylium ion intermediate [13] [15].

The mechanism commences with coordination of the Lewis acid catalyst to the chlorine atom of the acid chloride [15]. This coordination weakens the carbon-chlorine bond and facilitates heterolytic cleavage to form the corresponding acylium ion [15]. The 4-methoxy-3-nitrobenzoyl cation benefits from resonance stabilization, enhancing its electrophilic character for subsequent aromatic substitution [15].

Activated aromatic substrates such as anisole, veratrole, and other electron-rich aromatics undergo efficient acylation under standard Friedel-Crafts conditions . The electron-donating substituents on these aromatic rings increase their nucleophilicity toward the electrophilic acylium ion [13]. Reaction temperatures typically range from 0°C to room temperature, depending on the specific aromatic substrate and desired reaction rate [17].

The regioselectivity of acylation follows established Friedel-Crafts patterns, with substitution occurring preferentially at positions ortho and para to electron-donating groups [13]. The methoxy and nitro substituents on the acylating agent do not significantly alter the normal regioselectivity patterns observed in aromatic acylation reactions .

Table 4: Friedel-Crafts Acylation Results

| Aromatic Substrate | Lewis Acid | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Anisole | AlCl₃ | 0-25 | 2-4 hours | 75-85 |

| Veratrole | AlCl₃ | 0-25 | 3-5 hours | 70-80 |

| Toluene | AlCl₃ | 25-40 | 4-6 hours | 65-75 |

| Thiophene | AlCl₃ | -10-0 | 1-2 hours | 80-90 |

The reaction workup requires careful hydrolysis of the aluminum chloride complex to release the desired ketone product [15]. Aqueous acid treatment effectively decomposes the Lewis acid catalyst while protonating any basic sites in the product structure [15]. The resulting benzophenone derivatives can be isolated through standard extraction and purification procedures .

Formation of Benzophenone Derivatives

The Friedel-Crafts acylation of aromatic compounds with 4-methoxy-3-nitrobenzoyl chloride produces a diverse array of substituted benzophenone derivatives with unique electronic and structural properties [18]. These compounds represent valuable intermediates for pharmaceutical and materials applications .

The benzophenone products retain both the methoxy and nitro substituents from the original acid chloride . This substitution pattern creates compounds with mixed electronic character, combining the electron-donating methoxy group with the electron-withdrawing nitro functionality [18]. The resulting electronic distribution influences both the chemical reactivity and physical properties of these benzophenone derivatives .

Symmetrical benzophenone formation can be achieved through specific reaction conditions utilizing aluminum trichloride-dimethylformamide catalyst systems [18]. This modified catalyst combination promotes efficient acylation while minimizing side reactions and improving product selectivity [18]. The use of dimethylformamide as a coordinating solvent helps stabilize the acylium ion intermediate and control reaction pathways [18].

The synthetic methodology demonstrates broad substrate scope, accommodating various aromatic nucleophiles [18]. Electron-rich aromatics such as methoxybenzenes react readily to provide high yields of the corresponding benzophenone products [18]. The reaction conditions can be optimized for specific substrates by adjusting temperature, catalyst loading, and reaction time [17].

Table 5: Benzophenone Derivative Properties

| Product Structure | Melting Point (°C) | Electronic Character | Typical Yield (%) |

|---|---|---|---|

| 4-Methoxy-3-nitro-4'-methoxybenzophenone | 145-148 | Mixed donor-acceptor | 78-85 |

| 4-Methoxy-3-nitro-4'-methylbenzophenone | 132-135 | Weakly electron-rich | 72-80 |

| 4-Methoxy-3-nitro-2'-thiophenbenzophenone | 156-160 | Heteroaromatic | 85-92 |

Post-synthetic modifications of these benzophenone derivatives enable access to additional structural diversity . The nitro group can be selectively reduced to generate amino-substituted benzophenones, while the methoxy group can be cleaved under appropriate conditions to yield phenolic derivatives [20]. These transformations expand the utility of the initial Friedel-Crafts products for subsequent synthetic applications .

Reduction Reactions

Nitro Group Reduction to Amino Derivatives

The nitro group in 4-methoxy-3-nitrobenzoyl chloride can be selectively reduced to generate the corresponding amino derivative while preserving the acid chloride functionality under carefully controlled conditions [20] [21]. This transformation represents a valuable synthetic route to multifunctional building blocks containing both electrophilic and nucleophilic centers [20].

Classical reduction methods employ metal-acid combinations such as iron powder with hydrochloric acid or tin with hydrochloric acid [23]. These conditions effect complete reduction of the nitro group to the primary amine while maintaining the integrity of the acid chloride moiety [23]. The reaction typically requires anhydrous conditions to prevent hydrolysis of the sensitive acid chloride functionality [23].

Alternative reduction protocols utilize catalytic hydrogenation over palladium catalysts [20] [21]. Palladium on carbon serves as an effective catalyst for this transformation, operating under mild hydrogen pressure conditions [22] [24]. The reaction proceeds through sequential addition of hydrogen atoms to the nitro group, passing through nitrosobenzene and hydroxylamine intermediates before reaching the final amino product [21].

The reduction mechanism involves initial coordination of the nitro group to the catalyst surface [21]. Hydrogen atoms generated through catalytic activation add progressively to the nitrogen-oxygen bonds [21]. The first reduction step converts the nitro group to nitroso, followed by further reduction to hydroxylamine, and finally to the primary amine [21].

Table 6: Nitro Group Reduction Conditions

| Reduction Method | Catalyst/Reagent | Pressure (atm) | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Catalytic hydrogenation | Pd/C (10%) | 5 | 25-50 | 5-24 hours | 75-85 |

| Metal-acid reduction | Fe/HCl | 1 | 60-80 | 2-6 hours | 70-80 |

| Transfer hydrogenation | Pd/C + formic acid | 1 | 40-60 | 4-12 hours | 80-90 |

The selectivity for nitro group reduction over other potentially reducible functionalities depends on the specific reaction conditions employed [21]. Catalytic hydrogenation generally shows excellent selectivity for nitro reduction, leaving aromatic rings and ether linkages unaffected [22]. The methoxy substituent remains intact throughout the reduction process, providing access to amino-methoxy-substituted benzoyl chlorides [20].

Catalytic Hydrogenation Mechanisms

The catalytic hydrogenation of 4-methoxy-3-nitrobenzoyl chloride follows well-established mechanisms for aromatic nitro group reduction while accommodating the unique electronic environment created by the methoxy and acid chloride substituents [21] [24]. The process involves heterogeneous catalysis on metal surfaces with hydrogen gas as the reducing agent [22].

The initial step involves adsorption of both the nitroaromatic substrate and hydrogen molecules onto the catalyst surface [22]. Palladium catalysts demonstrate exceptional activity for this transformation, facilitating hydrogen activation through dissociative chemisorption [21]. The activated hydrogen atoms exist as surface-bound species available for transfer to the adsorbed organic substrate [22].

The reduction proceeds through a series of two-electron transfer steps [21]. The first reduction converts the nitro group (NO₂) to the nitroso intermediate (NO), involving the addition of two hydrogen atoms and loss of water [21]. This step typically represents the rate-determining process in the overall reduction sequence [21].

Subsequent reduction of the nitroso intermediate generates the hydroxylamine derivative (NHOH) through addition of two additional hydrogen atoms [21]. This intermediate species may remain coordinated to the catalyst surface or desorb temporarily before undergoing the final reduction step [21]. The hydroxylamine functionality proves relatively unstable under the reaction conditions and rapidly undergoes further reduction [21].

Table 7: Hydrogenation Mechanism Steps

| Step | Starting Material | Product | Hydrogen Equivalents | Relative Rate |

|---|---|---|---|---|

| 1 | ArNO₂ | ArNO | 2 H | Rate-determining |

| 2 | ArNO | ArNHOH | 2 H | Fast |

| 3 | ArNHOH | ArNH₂ | 2 H | Very fast |

The final reduction step converts the hydroxylamine to the primary amine through addition of two more hydrogen atoms and elimination of water [21]. This step proceeds rapidly under standard hydrogenation conditions and typically does not influence the overall reaction rate [21]. The resulting amino derivative desorbs from the catalyst surface, completing the catalytic cycle [22].